![molecular formula C10H6ClN3O3 B2788321 [(E)-(2-amino-1-cyano-2-oxoethylidene)amino] 4-chlorobenzoate CAS No. 400082-54-4](/img/structure/B2788321.png)
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] 4-chlorobenzoate
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Overview
Description
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] 4-chlorobenzoate (ACCB) is an organic compound that is used in a variety of scientific research applications. It is a versatile chemical that has been used in a wide range of studies, from biochemical and physiological effects to the synthesis of new compounds.
Scientific Research Applications
- By coupling an enantioselective hydantoinase with an enantiospecific carbamoylase, the Hydantoinase Process achieves kinetic resolution. This process produces optically pure d- or l-amino acids, which find applications in pharmaceuticals, food additives, and other industries .
- N-carbamoyl-α-amino acids serve as substrates for carbamoylases, enabling the production of enantiomerically pure amino acids .
- The resulting amide-functionalized organic frameworks have applications in pharmaceuticals and natural product synthesis .
Enzymatic Kinetic Resolution:
Industrial Amino Acid Production:
Transition Metal-Catalyzed Reactions:
Antitubercular Activity:
Safety and Hazards
The safety data sheet for a similar compound, Methyl 2-amino-4-chlorobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-7-3-1-6(2-4-7)10(16)17-14-8(5-12)9(13)15/h1-4H,(H2,13,15)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKITAICBRBLEE-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(C#N)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(\C#N)/C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] 4-chlorobenzoate |
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